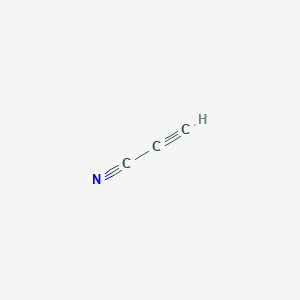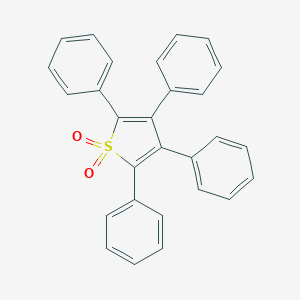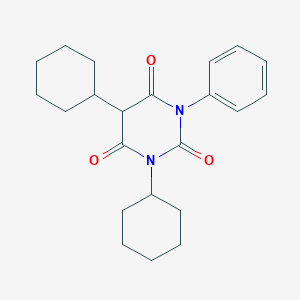
1,5-Dicyclohexyl-3-phenylbarbituric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dicyclohexyl-3-phenylbarbituric acid, commonly known as DCPB, is a barbiturate derivative that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. DCPB is a white crystalline powder that is soluble in organic solvents such as chloroform and ethanol.
Mecanismo De Acción
The exact mechanism of action of DCPB is not fully understood. However, it is believed to act on the central nervous system by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) through binding to the GABA-A receptor. This results in the inhibition of neuronal activity, leading to the observed sedative and hypnotic effects.
Efectos Bioquímicos Y Fisiológicos
DCPB has been shown to exhibit anticonvulsant, sedative, and hypnotic effects in animal models. It has also been shown to induce anesthesia in animals. However, the exact biochemical and physiological effects of DCPB are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCPB has several advantages as a research tool. It is relatively easy to synthesize and purify, and its effects on the central nervous system are well characterized. However, DCPB also has several limitations. It has a narrow therapeutic index, meaning that the difference between the therapeutic and toxic doses is small. Additionally, DCPB has been shown to exhibit significant toxicity in animal models, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on DCPB. One area of interest is the development of more potent and selective GABA-A receptor agonists based on the structure of DCPB. Another area of interest is the investigation of the potential therapeutic applications of DCPB in the treatment of neurological disorders such as epilepsy and anxiety. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DCPB and its potential toxicity in humans.
Métodos De Síntesis
The synthesis of DCPB involves the reaction of 1,5-dicyclohexyl-1,3,5-pentanetrione with urea and ammonium acetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in refluxing ethanol for several hours, followed by purification through recrystallization in a suitable solvent.
Aplicaciones Científicas De Investigación
DCPB has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticonvulsant, sedative, and hypnotic properties in animal models. DCPB has also been investigated for its potential use as an anesthetic agent due to its ability to induce anesthesia in animals.
Propiedades
Número CAS |
1053-49-2 |
|---|---|
Nombre del producto |
1,5-Dicyclohexyl-3-phenylbarbituric acid |
Fórmula molecular |
C22H28N2O3 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
1,5-dicyclohexyl-3-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H28N2O3/c25-20-19(16-10-4-1-5-11-16)21(26)24(18-14-8-3-9-15-18)22(27)23(20)17-12-6-2-7-13-17/h2,6-7,12-13,16,18-19H,1,3-5,8-11,14-15H2 |
Clave InChI |
MSVVAFKSLYXQNS-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4CCCCC4 |
SMILES canónico |
C1CCC(CC1)C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4CCCCC4 |
Sinónimos |
1,5-Dicyclohexyl-3-phenylbarbituric acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










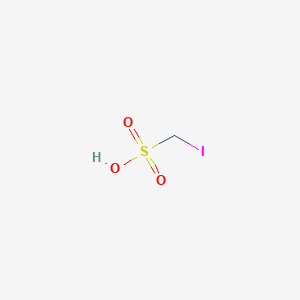
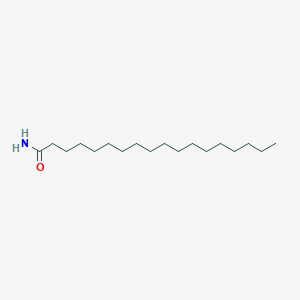
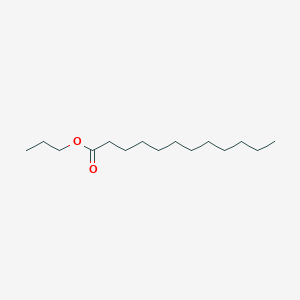
![[(3S,8S,9S,10S,13R,14S,17R)-10-(Methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89713.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B89714.png)
